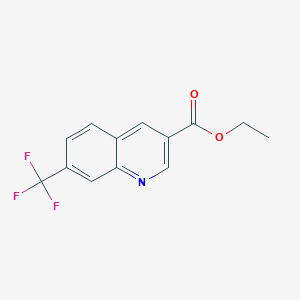

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate

描述

属性

IUPAC Name |

ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-3-4-10(13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMHCHKNNQESLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673128 | |

| Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-18-6 | |

| Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 3-amino benzotrifluoride with ethyl 2-methyl-3-oxobutanoate under acidic conditions. This reaction forms the quinoline ring system with the desired substituents. The process may involve multiple steps, including cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

化学反应分析

Types of Reactions

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the ester group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

科学研究应用

Medicinal Chemistry

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its potential in drug development, particularly as an enzyme inhibitor and receptor antagonist. Its unique trifluoromethyl group enhances binding affinity to biological targets, making it a candidate for therapeutic applications in treating diseases such as cancer and viral infections.

Antiviral Activity

Recent studies have identified quinoline analogues, including derivatives of this compound, as potent antiviral agents against enterovirus D68 (EV-D68). For instance, a series of quinoline derivatives were evaluated for their ability to inhibit viral replication in rhabdomyosarcoma cell lines. The results indicated that certain modifications in the molecular structure led to improved antiviral efficacy, with select compounds demonstrating significant activity at low concentrations .

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.5 | 100 | 200 |

| Compound B | 1.0 | 150 | 150 |

| Compound C | 2.5 | 200 | 80 |

Cancer Therapy

The compound has also shown promise as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Its binding mechanism involves interactions with key catalytic residues, enhancing its efficacy while potentially reducing required dosages .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Synthesis Strategies

The synthesis typically involves multi-step reactions starting from simpler precursors. The trifluoromethyl group plays a crucial role in enhancing the reactivity and stability of the resulting compounds. For example, researchers have successfully synthesized related quinoline derivatives using straightforward methodologies, yielding high purity and good yields .

Material Science

In material science, this compound is explored for its potential use in organic electronic devices and dye-sensitized solar cells (DSSCs). The incorporation of fluorinated groups improves the electronic properties of materials, leading to enhanced performance in photovoltaic applications.

Electronic Properties

The electronic characteristics of fluorinated quinolines contribute to their effectiveness as semiconductors or charge transport materials in organic electronics. Studies have shown that these compounds can facilitate better charge mobility and stability under operational conditions .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Antiviral Screening

A study screened multiple quinoline derivatives against EV-D68, identifying several candidates with EC50 values below 2 μM, indicating strong antiviral activity. -

Case Study 2: PRMT5 Inhibition

Research demonstrated that specific modifications to the quinoline structure could enhance binding affinity to PRMT5, leading to reduced tumor growth in preclinical models.

作用机制

The mechanism of action of ethyl 7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers and Substituent Effects

Ethyl 6-(Trifluoromethyl)quinoline-3-carboxylate (Compound 45)

- Structure : Trifluoromethyl at position 6, ester at position 3.

- Molecular Formula: C₁₃H₁₀F₃NO₂.

- Key Differences: The positional isomerism (CF₃ at C6 vs.

Ethyl 8-(Trifluoromethyl)quinoline-3-carboxylate

Functional Group Modifications

Ethyl 4-Chloro-7-(Trifluoromethyl)quinoline-3-carboxylate (7i)

- Structure : Chloro at position 4, trifluoromethyl at 5.

- Molecular Formula: C₁₃H₉ClF₃NO₂.

- Applications: A reactive intermediate for synthesizing pyrazoloquinolinones (e.g., MM-I-11, 14m) via nucleophilic substitution of the 4-chloro group with arylhydrazines .

Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate

Halogenated Derivatives

Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-carboxylate

- Structure : Chloro (C7), fluoro (C6), hydroxyl (C4).

- Molecular Formula: C₁₂H₈ClFNO₃.

Ethyl 6-Fluoro-4-Hydroxyquinoline-3-carboxylate

- Structure : Fluoro at C6, hydroxyl at C4.

- Molecular Formula: C₁₂H₁₀FNO₃.

- Synthesis: Prepared via Gould-Jacobs cyclization, a common route for quinoline derivatives .

Complex Heterocyclic Derivatives

Ethyl 7-Chloro-6-Fluoro-1-Methyl-4-Oxo-1,4-Dihydrothiazeto[3,2-a]quinoline-3-carboxylate

- Structure: Fused thiazeto ring, dihydroquinoline core.

- Applications: Intermediate for tricyclic fluoroquinolones like prulifloxacin, emphasizing the role of fused rings in enhancing antimicrobial activity .

Data Tables

Table 1: Structural and Functional Comparison

生物活性

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative notable for its unique chemical structure, which features a trifluoromethyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H10F3NO2, with a molecular weight of approximately 273.21 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and influences its interaction with biological targets, making it a candidate for further pharmacological studies.

While the specific mode of action of this compound remains largely unknown, research indicates that it interacts with several key biomolecules:

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the prevention of cell proliferation, particularly in cancer cells.

- Cytotoxic Activity : this compound exhibits moderate cytotoxic activity against various cancer cell lines, including:

- MCF-7 (mammary gland cancer): Moderate activity observed.

- HePG2 (hepatocellular carcinoma): Moderate activity observed.

- HCT-116 (human colorectal carcinoma): Weaker activity noted.

Anticancer Activity

This compound has been evaluated for its anticancer potential through various studies. The following table summarizes key findings regarding its cytotoxic effects on different cancer cell lines:

| Cell Line | Cytotoxic Activity | IC50 (µM) |

|---|---|---|

| MCF-7 | Moderate | Not specified |

| HePG2 | Moderate | Not specified |

| HCT-116 | Weaker | Not specified |

Other Biological Activities

In addition to its anticancer properties, this compound may possess other biological activities that warrant further investigation:

- Antimicrobial Properties : Quinoline derivatives have been reported to exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

- Antiviral Activity : Research on related quinoline analogues has demonstrated antiviral activity against viruses such as enterovirus D68 (EV-D68), indicating that modifications in the quinoline structure can enhance efficacy against viral pathogens .

Case Studies and Research Findings

- Cytotoxicity Studies : A study exploring the cytotoxicity of this compound showed promising results against MCF-7 and HePG2 cell lines. The mechanism was linked to DNA damage through topoisomerase inhibition, leading to apoptosis in these cancer cells.

- Structure-Activity Relationship (SAR) : Investigations into similar quinoline derivatives have highlighted the importance of substituents like trifluoromethyl groups in enhancing biological activity. For instance, compounds with a trifluoromethyl group demonstrated improved potency against resistant strains of malaria compared to their non-fluorinated counterparts .

- Pharmacological Potential : The compound's lipophilicity due to the trifluoromethyl group suggests it may have favorable pharmacokinetic properties, potentially leading to better absorption and distribution in biological systems. This characteristic is critical for drug development aimed at targeting various diseases .

常见问题

Q. What are the recommended methods for synthesizing Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives?

The compound is typically synthesized via regioselective alkylation or acylation of quinoline precursors. For example, heating with chloroacetyl chloride yields O-acylation products, while reactions with urea or thiourea form condensation products. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity and by-product formation. Ethylation reactions often require optimization to minimize side products like tricyclic fluoroquinolones .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Resolves spatial arrangements of substituents (e.g., trifluoromethyl, ester groups) and intermolecular interactions (e.g., C–H⋯O/F hydrogen bonds, π–π stacking) .

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and electronic environments. For example, the trifluoromethyl group causes distinct splitting patterns .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the baseline biological activities of this compound?

this compound exhibits moderate cytotoxicity against MCF-7 and HePG2 cancer cell lines but weak activity against HCT-115. Derivatives show antimicrobial activity against bacterial/fungal strains, influenced by substituent regiochemistry (e.g., nitro or cyclopropyl groups enhance potency) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in alkylation or acylation is controlled by:

- Steric and electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct reactions to specific quinoline positions.

- Catalytic systems : Copper or palladium catalysts improve selectivity in Ullmann-type couplings .

- Reaction monitoring : HPLC or TLC tracks intermediate formation to optimize conditions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Disorder in trifluoromethyl groups : Refinement using SHELXL with anisotropic displacement parameters improves accuracy .

- Hydrogen bonding networks : High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis clarify interactions influencing crystal packing .

- Twinned crystals : SHELXE or PLATON tools detect and model twinning .

Q. How can structural modifications enhance cytotoxic or antimicrobial activity?

- Heterocyclic fusion : Pyrano[3,2-c]quinoline derivatives increase DNA intercalation potential .

- Substituent optimization : Introducing nitro (C8) or cyclopropyl (N1) groups improves binding to topoisomerase II or bacterial gyrase .

- Prodrug strategies : Ester hydrolysis to carboxylic acids enhances bioavailability .

Q. How should contradictory biological activity data be interpreted?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .

- Solubility differences : Use DMSO/water mixtures to ensure compound dissolution .

- Cellular uptake variations : Fluorescent tagging (e.g., coumarin derivatives) tracks intracellular accumulation .

Methodological Considerations

Q. What computational tools support the design of quinoline derivatives?

- Docking studies (AutoDock, Glide) : Predict binding modes to targets like DNA gyrase .

- DFT calculations (Gaussian) : Analyze electronic effects of substituents on reactivity .

- QSAR models : Correlate substituent properties (e.g., logP, PSA) with activity .

Q. How are intermolecular interactions in crystal structures quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。